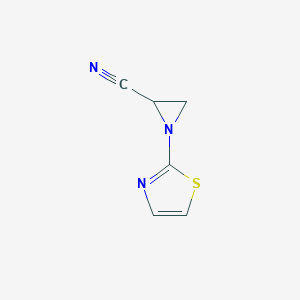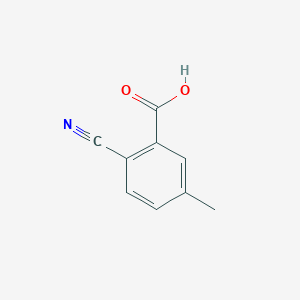
1-(Thiazol-2-yl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-2-yl)aziridine-2-carbonitrile is a heterocyclic compound that features both a thiazole ring and an aziridine ring The thiazole ring contains sulfur and nitrogen atoms, while the aziridine ring is a three-membered ring containing nitrogen
Preparation Methods
The synthesis of 1-(Thiazol-2-yl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of an appropriate precursor under basic conditions. For example, the reaction of a thiazole-containing amine with a suitable epoxide can lead to the formation of the aziridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Thiazol-2-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Thiazol-2-yl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)aziridine-2-carbonitrile involves its high reactivity due to the strain in the aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The thiazole moiety can also participate in various interactions, contributing to the compound’s overall reactivity. Molecular targets include thiol-containing proteins and enzymes, which can be alkylated by the compound, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar compounds include other aziridine derivatives and thiazole-containing molecules. For example:
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and exhibit similar reactivity towards nucleophiles.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid have similar structural features and applications in medicinal chemistry
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3S/c7-3-5-4-9(5)6-8-1-2-10-6/h1-2,5H,4H2 |
InChI Key |
MMYBKRKXGCPEML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=NC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)





![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)

